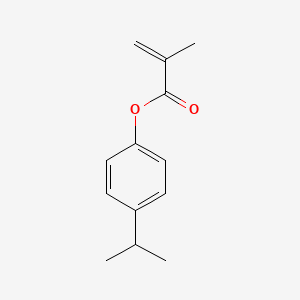![molecular formula C29H40O4 B14353183 2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)- CAS No. 93378-31-5](/img/structure/B14353183.png)
2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- is a complex organic compound known for its unique spirocyclic structure. This compound features two benzodioxole rings connected through a spiro carbon, with four tert-butyl groups attached at specific positions. The presence of these bulky tert-butyl groups significantly influences the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- typically involves the reaction of 3,5-di(tert-butyl)-1,2-benzoquinone with 1,2,3-trimethylbenzimidazolium iodide . This reaction proceeds under specific conditions, leading to the formation of the desired spiro compound. The reaction mechanism involves the formation of a spirocyclic intermediate, which is then stabilized by the bulky tert-butyl groups.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The presence of tert-butyl groups can influence substitution reactions, often requiring specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzodioxole compounds. The specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with unique properties.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Wirkmechanismus
The mechanism of action of 2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The spirocyclic structure allows for unique electronic interactions, which can influence its reactivity and binding properties. The tert-butyl groups provide steric hindrance, affecting the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene: This compound features a spiro center and is used in similar applications, particularly in materials science.
1,3,2-Dioxaborole, 2,2’,2’‘,2’‘’-(9,9’-spirobi[9H-fluorene]-2,2’,7,7’-tetrayl)tetrakis: Another spirocyclic compound with unique electronic properties.
Uniqueness
What sets 2,2’-Spirobi[1,3-benzodioxole], 4,4’,7,7’-tetrakis(1,1-dimethylethyl)- apart is its specific combination of benzodioxole rings and tert-butyl groups. This combination provides unique steric and electronic properties, making it particularly useful in specialized applications in chemistry, biology, and materials science.
Eigenschaften
| 93378-31-5 | |
Molekularformel |
C29H40O4 |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
4,4',7,7'-tetratert-butyl-2,2'-spirobi[1,3-benzodioxole] |
InChI |
InChI=1S/C29H40O4/c1-25(2,3)17-13-14-18(26(4,5)6)22-21(17)30-29(31-22)32-23-19(27(7,8)9)15-16-20(24(23)33-29)28(10,11)12/h13-16H,1-12H3 |
InChI-Schlüssel |
FCLCDPKMFPYZKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C2C(=C(C=C1)C(C)(C)C)OC3(O2)OC4=C(C=CC(=C4O3)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)

![2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one](/img/structure/B14353173.png)

